

Technical Guide: Synthesis & Characterization of LASSBio-1829 HCl

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Compound of Interest

Compound Name: LASSBio-1829 HCl

CAS No.: 1807810-16-7

Cat. No.: B608480

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Executive Summary

LASSBio-1829 HCl is a synthetic N-acylhydrazone derivative developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at UFRJ. It functions as an orally active inhibitor of IKK2 ($IC_{50} = 3.8 \mu M$), a critical kinase in the NF- κB signaling pathway.[1] By blocking IKK2, LASSBio-1829 prevents the phosphorylation and degradation of I κ B, thereby sequestering the transcription factor NF- κB in the cytoplasm and suppressing the expression of pro-inflammatory mediators such as TNF- α , IL-1 β , and iNOS.[1]

This guide provides a reproducible protocol for the convergent synthesis of the compound, emphasizing the Suzuki-Miyaura coupling required for the aldehyde intermediate and the acid-catalyzed condensation for the hydrazone formation.[1]

Chemical Identity & Pharmacophore

- IUPAC Name: (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride
- Molecular Formula: $C_{25}H_{18}N_4O \cdot HCl$
- Key Structural Motifs:

- 7-Azaindole Core: Acts as a bioisostere of the purine ring, providing critical hydrogen bond interactions (hinge binder) within the ATP-binding site of kinases.[1]
- N-Acylhydrazone (NAH) Linker: A privileged scaffold providing rigidity and orienting the two hydrophobic domains (naphthyl and azaindole-phenyl) for optimal receptor fit.
- 2-Naphthyl Moiety: Provides hydrophobic bulk to occupy the deep hydrophobic pocket of the enzyme.[1]

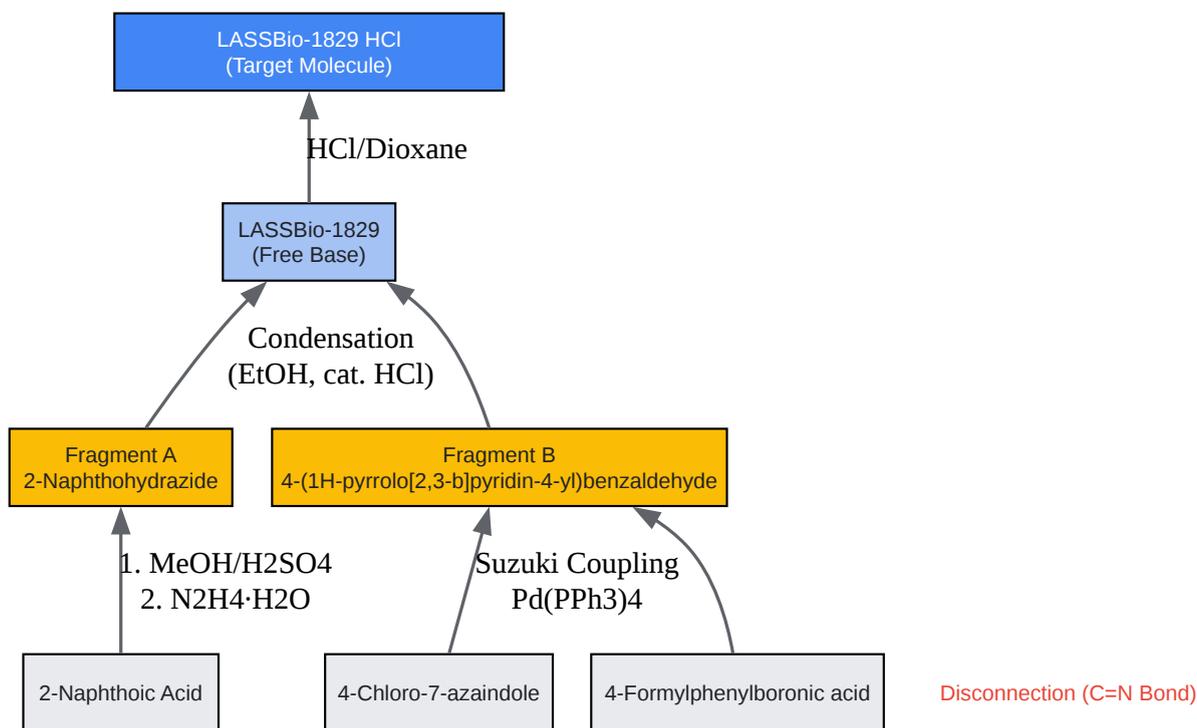
Retrosynthetic Analysis

The synthesis of LASSBio-1829 is best approached via a convergent strategy. The molecule is disconnected at the imine bond (

) of the N-acylhydrazone linker, revealing two key precursors:[1]

- 2-Naphthohydrazide (Fragment A): Derived from 2-naphthoic acid.
- 4-(7-Azaindol-4-yl)benzaldehyde (Fragment B): Derived from a Suzuki cross-coupling between a 4-halo-7-azaindole and 4-formylphenylboronic acid.

Visualization: Retrosynthetic Logic



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Figure 1: Retrosynthetic breakdown of **LASSBio-1829 HCl** showing the convergent assembly of the hydrazide and aldehyde fragments.[2]

Detailed Synthesis Protocol

Phase 1: Synthesis of 2-Naphthohydrazide (Fragment A)

This step converts the carboxylic acid to a hydrazide via a methyl ester intermediate to avoid harsh conditions associated with direct acid-hydrazine coupling.[1]

- Esterification:
 - Dissolve 2-naphthoic acid (1.0 eq) in absolute methanol (0.5 M concentration).
 - Add catalytic concentrated sulfuric acid (H₂SO₄, ~3 drops).[1]

- Reflux at 70°C for 6–8 hours. Monitor by TLC (Hexane/Ethyl Acetate 8:2).[1]
- Workup: Concentrate solvent, neutralize with NaHCO_3 , extract with dichloromethane (DCM), dry over Na_2SO_4 , and concentrate to yield methyl 2-naphthoate.[1]
- Hydrazinolysis:
 - Dissolve methyl 2-naphthoate (1.0 eq) in ethanol.
 - Add hydrazine hydrate (80%, 10–20 eq) in excess to prevent dimer formation.[1]
 - Reflux for 4 hours. A white precipitate typically forms.[1]
 - Workup: Pour the reaction mixture onto ice/water. Filter the precipitate, wash with cold ethanol, and dry under vacuum.[1]
 - Yield: Typically 85–90%.[1]

Phase 2: Synthesis of the Aldehyde Intermediate (Fragment B)

The 7-azaindole moiety is introduced via a palladium-catalyzed Suzuki-Miyaura coupling.

- Reagents:
 - 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[2]
 - 4-Formylphenylboronic acid (1.2 eq)
 - $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq)[1][2]
 - Na_2CO_3 (2M aqueous solution, 3.0 eq)[1]
 - Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]
- Procedure:
 - Degas the solvent mixture with nitrogen for 15 minutes.[1]

- Add the halide, boronic acid, and base.[1] Add the catalyst last under nitrogen flow.[1]
- Heat to 90–100°C for 12 hours under inert atmosphere.
- Workup: Cool to RT, dilute with ethyl acetate, wash with brine. Dry organic layer over MgSO₄. [1][3]
- Purification: Flash column chromatography (DCM/MeOH gradient) to isolate 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde.

Phase 3: Convergent Condensation & Salt Formation[1]

- Condensation (Free Base Formation):
 - Mix Fragment A (1.0 eq) and Fragment B (1.0 eq) in absolute ethanol.
 - Add 1 drop of concentrated HCl (catalytic).[1]
 - Stir at room temperature (RT) for 2–4 hours. The product often precipitates as a solid.[1]
 - Workup: Filter the solid, wash with cold ethanol and ether.[1] Recrystallize from ethanol/DMF if necessary.
- Hydrochlorination (Salt Formation):
 - Suspend the free base in a minimal amount of methanol.[1]
 - Add HCl in 1,4-dioxane (4M solution, 1.2 eq) dropwise at 0°C.
 - Stir for 1 hour; the mixture will clarify then reprecipitate.
 - Add diethyl ether to maximize precipitation.[1]
 - Filter and dry under vacuum to yield **LASSBio-1829 HCl**.

Characterization Profile

The following data is representative of the expected analytical profile for **LASSBio-1829 HCl**, based on the structural class and literature data for the free base.

Analytical Method	Expected Signal / Observation	Interpretation
^1H NMR (DMSO- d_6)	δ 12.10 (s, 1H)	Amide NH (
).[1] Diagnostic of NAH.
	δ 8.60 (s, 1H)	Imine CH (
).[1] Confirms condensation.
	δ 12.50 (br s, 1H)	Indole NH (7-azaindole ring).
		[1]
	δ 7.50 – 8.50 (m)	Aromatic protons (Naphthyl + Phenyl + Azaindole).[1]
^{13}C NMR (DMSO- d_6)	δ ~163.5	Carbonyl (
).[1]
	δ ~148.0	Imine (
).[1]
HPLC Purity	> 98%	Retention time dependent on C18/MeCN:H ₂ O gradient.
Melting Point	> 250°C	High melting point characteristic of HCl salts.[1]

Stereochemistry Note: The N-acylhydrazone double bond (

) typically exists in the (E)-configuration, which is thermodynamically favored and stabilized by an intramolecular hydrogen bond between the amide NH and the imine nitrogen.[1]

Pharmacological Context

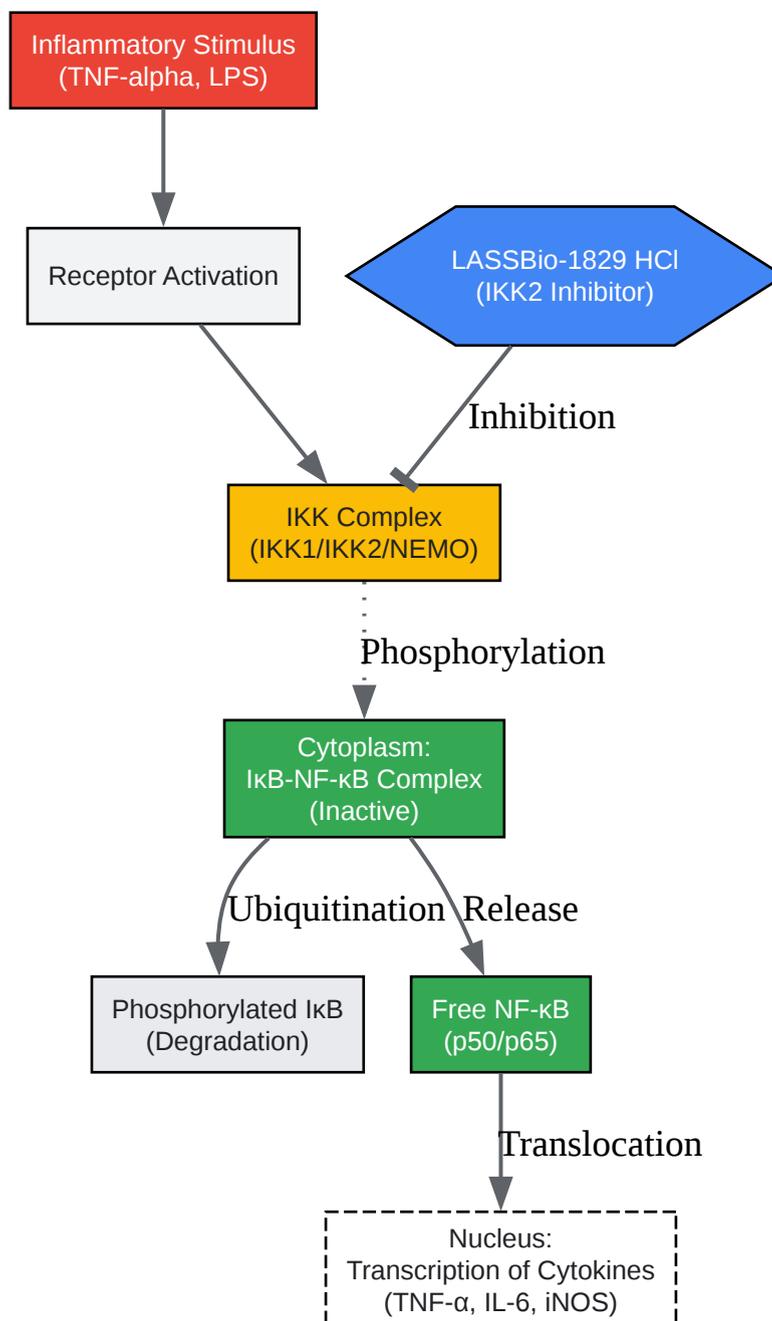
LASSBio-1829 HCl was designed using structure-based drug design (SBDD) to optimize interactions with the IKK2 ATP-binding site.

- Mechanism of Action: It acts as an ATP-competitive inhibitor.[1] The 7-azaindole moiety mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the

kinase (specifically residues Glu97 and Cys99 in IKK2).[1]

- Pathway Impact: By inhibiting IKK2, the compound prevents the phosphorylation of IκBα.[1] This keeps the NF-κB dimer (p50/p65) sequestered in the cytoplasm, preventing its nuclear translocation and DNA binding.[1]

Visualization: Signaling Pathway



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Figure 2: Mechanism of action showing LASSBio-1829 inhibition of the NF- κ B canonical pathway.[1]

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